

C3a (70-77) TFA: An In-Depth Technical Guide for Immunological Research

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Compound of Interest		
Compound Name:	C3a (70-77) TFA	
Cat. No.:	B8085426	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, a potent anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor expressed on various immune cells. The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is a biologically active fragment. This technical guide focuses on the trifluoroacetic acid (TFA) salt of this peptide, C3a (70-77) TFA, as a valuable research tool in immunology. While possessing the specificity of the native C3a molecule, this synthetic peptide exhibits approximately 1-2% of its biological activity, making it a useful tool for studying C3aR-mediated signaling and cellular responses in a controlled manner.[1][2][3][4][5][6] This guide provides an in-depth overview of its applications, quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for C3a (70-77) TFA in various immunological assays. It is important to note that specific dose-response data for C3a (70-77) TFA is limited in publicly available literature. The data presented here is a compilation of direct findings and estimations based on its known relative potency to full-length C3a.



Table 1: In Vitro Biological Activity of C3a (70-77) TFA

Assay	Cell Type/Tissue	Species	Parameter	C3a (70-77) TFA Concentrati on/Effect	Reference
Lymphocyte Function	Human Mononuclear Leukocytes	Human	Inhibition of LIF Generation	Significant at $\geq 10^{-7} \text{ M}$; $>75\%$ inhibition at 10^{-6} M	[1][3]
Histamine Release	Rat Mast Cells	Rat	Degranulatio n	Induces histamine release	[1][3]
Smooth Muscle Contraction	Guinea Pig Ileum	Guinea Pig	Contraction	Promotes contraction	[1][3]
Vascular Permeability	Human Skin	Human	Increased Permeability	Enhances vascular permeability	[1][3]

Table 2: Comparative Activity of C3a Analogs

Peptide	Relative Potency vs. C3a	Key Findings	Reference
C3a (70-77)	1-2%	Mimics the qualitative effects of C3a but with significantly lower potency.	[1][2][4][5][6]
C3a (desArg)	Inactive at C3aR	Lacks the C-terminal arginine and does not bind to or activate C3aR.	

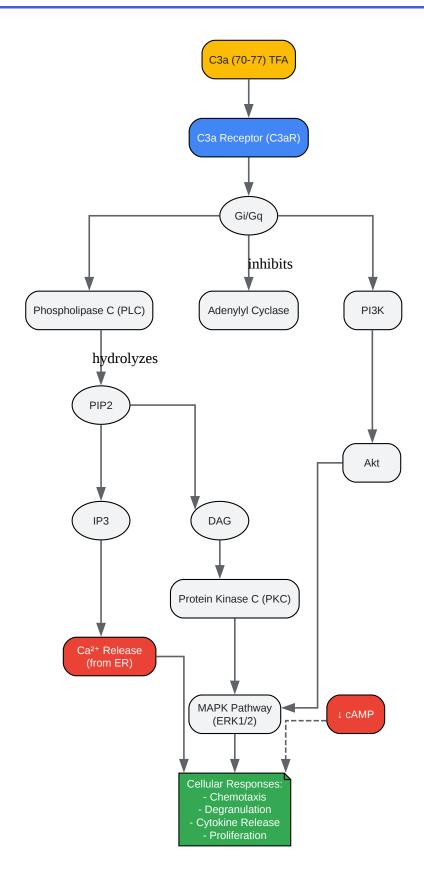


Note: The lack of precise EC50 and IC50 values in the literature for **C3a (70-77) TFA** necessitates the use of descriptive effects and concentration ranges. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems.

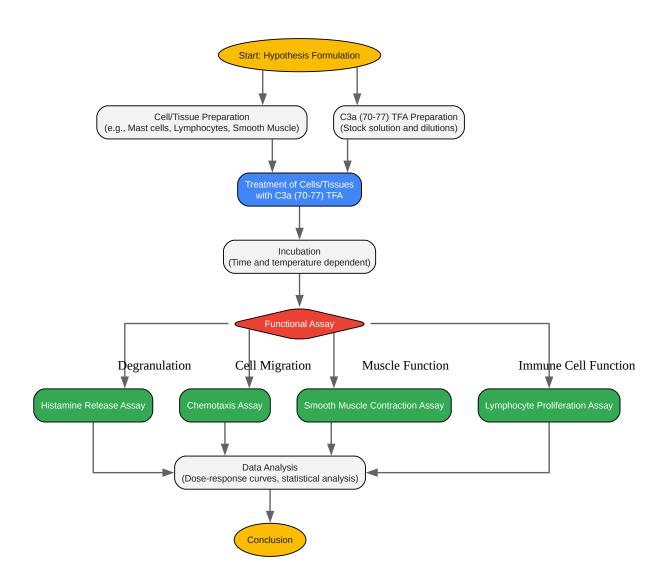
Signaling Pathways

C3a (70-77) TFA exerts its biological effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. The binding of C3a or its active fragments initiates a cascade of intracellular signaling events that vary depending on the cell type.









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